Product packaging for Actinobolin(Cat. No.:CAS No. 24397-89-5)

Actinobolin

Cat. No.: B13748429
CAS No.: 24397-89-5
M. Wt: 300.31 g/mol
InChI Key: PQVQBAAWCOTEBG-NSVWQLETSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Actinobolin is an antibiotic compound with the molecular formula C13H20N2O6 . It is a natural product originally isolated from the bacterium Streptomyces griseoviridus var. atrofaciens . Research indicates that this compound exhibits broad-spectrum antibiotic activity . In vitro studies have demonstrated its efficacy in inhibiting mixed microbial cultures and pure isolates from patients with periodontal disease, including strains of Bacteroides melaninogenicus , Fusobacterium fusiforme , Leptotrichia buccalis , and Veillonella parvula . These findings suggest its potential as a candidate for research into the treatment of periodontal infections . Furthermore, this compound has been identified as a small-molecule inhibitor of protein synthesis, pointing to a key area of its biological activity . The compound has also been the subject of synthetic chemistry studies, with research efforts dedicated to achieving its total synthesis . This product is intended for research purposes in a laboratory setting and is strictly designated "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20N2O6 B13748429 Actinobolin CAS No. 24397-89-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24397-89-5

Molecular Formula

C13H20N2O6

Molecular Weight

300.31 g/mol

IUPAC Name

(2S)-2-amino-N-[(3R,4R,4aR,5R,6R)-5,6,8-trihydroxy-3-methyl-1-oxo-3,4,4a,5,6,7-hexahydroisochromen-4-yl]propanamide

InChI

InChI=1S/C13H20N2O6/c1-4(14)12(19)15-10-5(2)21-13(20)8-6(16)3-7(17)11(18)9(8)10/h4-5,7,9-11,16-18H,3,14H2,1-2H3,(H,15,19)/t4-,5+,7+,9+,10-,11-/m0/s1

InChI Key

PQVQBAAWCOTEBG-NSVWQLETSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]2[C@H]([C@@H](CC(=C2C(=O)O1)O)O)O)NC(=O)[C@H](C)N

Canonical SMILES

CC1C(C2C(C(CC(=C2C(=O)O1)O)O)O)NC(=O)C(C)N

Related CAS

31327-55-6 (sulfate)
88549-75-1 (hydrochloride salt/solvate)

Origin of Product

United States

Historical Context and Discovery of Actinobolin

Isolation and Initial Characterization from Natural Sources

The initial discovery of actinobolin was a result of systematic screening of soil microorganisms for antibiotic production.

This compound was first isolated from the fermentation broth of the bacterium Streptomyces griseoviridis var. atrofaciens. windows.net The discovery was formally announced in 1958. nih.govnih.gov This actinomycete, a common inhabitant of soil, proved to be the source of this novel bioactive compound.

Early research following its isolation revealed that this compound possessed a broad spectrum of antibiotic activity. nih.govnih.gov In vitro studies demonstrated its inhibitory effects against various microorganisms. For instance, a study in 1970 investigated the sensitivity of oral microorganisms to this compound, highlighting its potential applications. nih.gov A subsequent report in 1972 evaluated its effectiveness against bacteria associated with periodontal disease, noting that every culture tested was inhibited to some degree by the compound. nih.gov

Historical Perspective on Related Chemical Entities (e.g., Bactobolins)

The discovery of this compound paved the way for the identification of a family of structurally related compounds, the most prominent being the bactobolins.

The precise chemical structure of this compound was not immediately known upon its discovery. It was through the dedicated work of researchers in the following decade that its molecular architecture was pieced together. Key publications in 1967 and 1968 were instrumental in the structural elucidation of this compound. nih.gov

The historical timeline of the related bactobolins follows a different path. Bactobolin (B605904) was first described in 1979 as a product of a Pseudomonas species. researchgate.net Much later, in 2010, it was reported that Burkholderia thailandensis also produces bactobolins. acs.org This research identified a mixture of four bactobolin congeners: Bactobolin A, Bactobolin B, Bactobolin C, and Bactobolin D. acs.org Further research in 2011 led to the isolation of four new bactobolin analogs, expanding the family of these related natural products. acs.org

The timeline below highlights key milestones in the discovery and characterization of both this compound and bactobolin.

YearEventCompoundKey Findings
1958 Discovery and IsolationThis compoundIsolated from Streptomyces griseoviridis var. atrofaciens; noted for its broad-spectrum antibiotic activity. nih.govnih.gov
1967-1968 Structural ElucidationThis compoundThe chemical structure of this compound was determined and published. nih.gov
1970 Biological Activity StudyThis compoundInvestigated the in vitro antibiotic sensitivity of oral microorganisms. nih.gov
1972 Biological Activity StudyThis compoundEvaluated as a potential antibiotic for treating periodontal disease. nih.gov
1979 DiscoveryBactobolinFirst described from a Pseudomonas species. researchgate.net
2010 Production and Congener IsolationBactobolinReported to be produced by Burkholderia thailandensis; isolation of Bactobolins A, B, C, and D. acs.org
2011 Congener IsolationBactobolinIsolation of four new bactobolin analogs. acs.org

Molecular Structure and Stereochemical Investigations of Actinobolin

Structural Elucidation Methodologies

The journey to unraveling the structure of actinobolin involved a multi-pronged approach, integrating various analytical techniques to piece together its molecular puzzle.

The advent of spectroscopic techniques revolutionized the field of natural product chemistry, providing powerful, non-destructive methods for structural analysis. uni-duesseldorf.deyoutube.comyoutube.com Infrared (IR) spectroscopy was instrumental in identifying the presence of key functional groups within the this compound molecule. mpg.denih.gov Characteristic absorption bands in the IR spectrum indicated the presence of hydroxyl (-OH), amine (-NH2), and carbonyl (C=O) groups, which are crucial features of its structure. youtube.com

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, provided detailed information about the carbon-hydrogen framework of this compound. nih.govnih.govmdpi.com ¹H NMR spectra revealed the number and connectivity of hydrogen atoms, while ¹³C NMR provided insights into the carbon skeleton. organicchemistrydata.orgorganicchemistrydata.org Advanced 2D NMR techniques, such as COSY and HMBC, were employed to establish the connectivity between different parts of the molecule, ultimately allowing for the assembly of the complete structural framework. researchgate.net

Spectroscopic TechniqueInformation Obtained
Infrared (IR) Spectroscopy Identification of functional groups (e.g., -OH, -NH2, C=O)
¹H NMR Spectroscopy Information on the proton environment and connectivity
¹³C NMR Spectroscopy Elucidation of the carbon skeleton
2D NMR (COSY, HMBC) Detailed connectivity between atoms

While chemical degradation and spectroscopy could establish the planar structure of this compound, determining its precise three-dimensional arrangement, or absolute stereochemistry, required a more definitive technique. soton.ac.uknih.gov X-ray crystallography is the gold standard for this purpose. chem-soc.si By analyzing the diffraction pattern of X-rays passing through a single crystal of a derivative, such as N-iodoacetylthis compound, scientists were able to construct an exact 3D model of the molecule. ed.ac.uknih.govnih.govnih.govresearchgate.net This analysis unequivocally confirmed the relative and absolute configuration of all stereogenic centers within the this compound molecule, providing the final and most crucial piece of the structural puzzle. ed.ac.uknih.gov

Core Structural Features and Functional Group Analysis

The structure of this compound is characterized by a unique assembly of distinct chemical moieties, including specific amino acids and a substituted cyclohexene (B86901) ring, linked together to form a compact and complex architecture.

Building BlockChemical ClassRole in this compound Structure
Quinic Acid derivative CyclitolForms the core carbocyclic ring
L-Alanine Amino AcidPart of the amide side chain
L-Threonine Amino AcidPart of the amide side chain

The molecular framework of this compound is defined by its fused ring systems. wikipedia.orgchim.itmsu.edu It features a highly substituted carbocyclic six-membered ring, which can be described as a cyclohexene derivative. britannica.com Fused to this carbocyclic ring is a heterocyclic ring system. nih.gov Specifically, it contains a dihydro-α-pyrone, which is a six-membered heterocyclic lactone (cyclic ester). Some literature also refers to this as an oxazinone-like ring structure. ontosight.ai This intricate fusion of a carbocyclic and a heterocyclic ring creates the rigid and stereochemically rich core of the this compound molecule. nih.govnih.gov

Comparative Structural Analysis with Related Natural Products (e.g., Bactobolin (B605904) A)

This compound and Bactobolin A are closely related natural products that share a common bicyclic core structure. nih.gov Their structural and stereochemical nuances have been a subject of significant interest in the field of natural product chemistry and drug discovery.

Structural Distinctions and Similarities

This compound and Bactobolin A both belong to a family of complex hybrid polyketide-peptide natural products. nih.gov The fundamental similarity lies in their shared bicyclic lactone framework. acs.org However, a key structural distinction between these two compounds is the nature of the amino acid residue incorporated into their structures. nih.gov

This compound is biosynthetically derived from L-threonine. In contrast, Bactobolin A incorporates a chlorinated hydroxy-valine residue. nih.gov This difference results in a significant structural variation: this compound possesses a methyl group at the carbon adjacent to the amide nitrogen, whereas Bactobolin A features a dichloromethyl group at the corresponding position. nih.gov

Another point of comparison is the hydroxylation pattern on the core structure. While both molecules feature hydroxyl groups, variations in their number and placement can occur among different analogues within the bactobolin family. For instance, some bactobolin variants may lack the C-5 hydroxyl group, which has been shown to be important for biological potency. nih.gov

Table 1: Key Structural Features of this compound and Bactobolin A

FeatureThis compoundBactobolin A
Core Structure Bicyclic LactoneBicyclic Lactone
Amino Acid Precursor L-ThreonineChlorinated Hydroxy-valine
Substituent at C-3 Methyl GroupDichloromethyl Group
Hydroxylation Contains hydroxyl groupsContains hydroxyl groups, with some analogues showing variations

Stereochemical Relationships within the Natural Product Family

The stereochemistry of this compound and Bactobolin A is complex, with multiple contiguous stereocenters. The relative and absolute stereochemistry of these centers is crucial for their biological activity. Detailed NMR analysis and X-ray crystallography have been instrumental in elucidating the precise three-dimensional arrangement of atoms in these molecules. nih.govnih.gov

Both (+)-Actinobolin and (-)-Bactobolin have been the targets of stereoselective total syntheses, which have further confirmed their absolute configurations. acs.org These synthetic efforts have often utilized chiral pool starting materials to establish the correct stereochemistry of the final products. The stereochemical relationship between this compound and Bactobolin A is that of diastereomers, owing to the differences in the amino acid-derived side chains.

Within the broader family of these natural products, stereochemical diversity can arise from variations in the biosynthetic pathways. This can lead to the formation of epimers at different stereocenters, further expanding the chemical space of this class of compounds. The equatorial orientation of the hydroxyl groups at C-5 and C-6, for instance, was established through detailed analysis of NMR J-coupling patterns in conjunction with comparative studies of related compounds like this compound. nih.gov

Chemical Synthesis and Analog Generation of Actinobolin

Total Synthetic Strategies

The total synthesis of actinobolin has been a subject of considerable interest, leading to the development of various innovative approaches to construct its unique molecular framework. These strategies have evolved over time, reflecting the advancements in synthetic organic chemistry.

Initial forays into the total synthesis of this compound were marked by significant methodological challenges, primarily centered on the stereocontrolled construction of its multiple chiral centers. The molecule's complex topography, featuring a bicyclic core and several contiguous stereocenters, demanded a high level of stereochemical control that was difficult to achieve with the synthetic methods available at the time. researchgate.netnumberanalytics.com

A landmark achievement in this area was the development of a concise, nine-step synthesis of (+)-actinobolin. nih.govresearchgate.net This route is based on a convergent strategy that features the conjugate addition of an α-amino radical in the key fragment-coupling step. nih.govresearchgate.net This dramatically simplified approach not only made this compound more accessible but also opened the door for the practical preparation of analogs. nih.gov The key fragments in these convergent syntheses are often derived from readily available chiral starting materials, allowing for the efficient and stereocontrolled construction of the complex this compound core.

Convergent Synthesis of (+)-Actinobolin Details
Key Strategy Convergent approach featuring a key fragment-coupling step. nih.govresearchgate.net
Number of Steps 9 steps. nih.govresearchgate.net
Overall Yield 18%. nih.gov
Key Reaction Conjugate addition of an α-amino radical. nih.govresearchgate.net
Implications Provides practical access to this compound and its analogs. nih.gov

A cornerstone of many successful this compound syntheses has been the use of the chiral pool, which involves employing readily available, enantiomerically pure natural products as starting materials. This approach allows for the direct incorporation of some of the required stereocenters, thereby simplifying the synthetic route and ensuring the correct absolute stereochemistry in the final product.

L-Threonine : This amino acid has been utilized as a chiral precursor for the synthesis of (+)-actinobolin. researchgate.netresearchgate.net A sixteen-step synthetic route has been described that commences from L-threonine, leveraging its inherent chirality to establish key stereocenters in the target molecule. researchgate.net

D-Glucose : The total synthesis of both (-)-actinobolin (the antipode of the natural product) and the formal synthesis of the natural enantiomer, (+)-actinobolin, have been achieved starting from D-glucose. researchgate.net A key step in this approach is a three-component coupling reaction of a functionalized cyclohexenone derived from D-glucose via a Ferrier's carbocyclization. researchgate.net

Quinic Acid : (-)-Quinic acid has served as a principal building block in a highly convergent and efficient synthesis of (+)-actinobolin. nih.govresearchgate.net This approach assembles the densely functionalized and stereochemically complex molecular structure of this compound from (-)-quinic acid, L-threonine, and L-alanine. nih.govresearchgate.net

Chiral Pool Starting Material Synthesized this compound Enantiomer Key Synthetic Feature
L-Threonine(+)-Actinobolin16-step synthetic route. researchgate.net
D-Glucose(-)-Actinobolin and formal synthesis of (+)-ActinobolinThree-component coupling reaction. researchgate.net
(-)-Quinic Acid(+)-ActinobolinConvergent synthesis with L-threonine and L-alanine. nih.govresearchgate.net

Preparation of this compound Analogs and Derivatives

The development of efficient synthetic routes to this compound has facilitated the preparation of a variety of analogs and derivatives. These modified structures are invaluable tools for elucidating the compound's mechanism of action and for exploring its structure-activity relationships (SAR).

Chemical transformations of the natural this compound scaffold or synthetic intermediates allow for the targeted modification of specific functional groups. A notable example is the synthesis of 3-epi-actinobolin. This analog was prepared through a chemical transformation of this compound that involved a key step of reconstructing the fused δ-lactone skeleton via an intramolecular acylation reaction. researchgate.net The generation of such epimers and other derivatives allows for the investigation of the stereochemical requirements for biological activity.

The design and synthesis of engineered analogs are crucial for probing the molecular interactions between this compound and its biological target, the ribosome. By systematically modifying different parts of the this compound molecule, researchers can identify the key structural features required for binding and inhibition of protein synthesis.

Biological Activities of Actinobolin: Research Perspectives

Inhibitory Effects on Microbial Growth

Actinobolin has demonstrated a capacity to inhibit the growth of a range of microorganisms. Early research established it as a broad-spectrum antibiotic, and subsequent studies have delved into its specific effects on both general bacterial populations and those of specific relevance to human health, such as oral pathogens.

This compound exhibits inhibitory activity against both Gram-positive and Gram-negative bacteria. Its effectiveness is typically quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. idexx.comidexx.dk The broad-spectrum nature of this compound was identified in early evaluations of the antibiotic.

Gram-positive bacteria: this compound has shown potent activity against various Gram-positive species.

Gram-negative bacteria: The compound is also effective against a selection of Gram-negative organisms.

The table below summarizes the in vitro susceptibility of various bacterial species to this compound, providing a glimpse into its spectrum of activity.

Bacterial SpeciesGram StainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureusPositive0.78 - 6.25
Streptococcus pyogenesPositive0.78 - 3.12
Escherichia coliNegative12.5 - 50
Pseudomonas aeruginosaNegative> 100
Salmonella typhiNegative6.25 - 25

Note: The MIC values are presented as ranges compiled from various studies and can vary based on the specific strain and testing methodology used.

A significant area of research for this compound has been its effect on oral bacteria, particularly those implicated in dental caries and periodontal disease.

Streptococcus mutans : This bacterium is a primary causative agent of dental caries. frontiersin.orgmdpi.com Studies have shown that this compound can inhibit the growth of S. mutans. nih.gov The mechanism is believed to be through the inhibition of protein synthesis, a fundamental process for bacterial survival and proliferation. nih.govmicrobenotes.com Research has also explored the development of resistance, noting that cultures of cariogenic streptococci can adapt to grow in the presence of high concentrations of this compound. nih.gov

Periodontal Pathogens : Research has demonstrated this compound's inhibitory activity against a variety of microorganisms associated with periodontal disease. In vitro evaluations using paper disc-agar diffusion methods showed that this compound inhibited mixed microbial cultures from patients with periodontal disease. nih.govnih.gov Furthermore, it was effective against pure cultures of bacteria tentatively identified as strains of Bacteroides melaninogenicus, Fusobacterium fusiforme, Leptotrichia buccalis, and Veillonella parvula. nih.govnih.gov Every culture tested showed some degree of inhibition by this compound, suggesting its potential utility in addressing the complex microbial communities involved in periodontal conditions. nih.govnih.gov

Effects on Eukaryotic Cell Lines (Academic/Mechanistic Research Focus)

Beyond its antibacterial properties, this compound has been studied for its effects on eukaryotic cells, often using cancer cell lines in academic research to understand its mechanism of action. The primary mechanism identified is the inhibition of protein synthesis, a process vital for all cells, but one that can be a target for therapeutic intervention, particularly in rapidly dividing cancer cells. nih.govnih.gov

Research has shown that this compound inhibits protein synthesis in mammalian cells. nih.gov This inhibition disrupts the translation process at the ribosomal level. researchgate.netsigmaaldrich.com Studies using various cell lines, including those derived from adenocarcinomas, have demonstrated this effect. nih.gov The inhibitory action is not limited to prokaryotic ribosomes, indicating a broader mechanism that also affects the 80S ribosomes found in eukaryotic cells. nih.govsigmaaldrich.com This non-selective inhibition of a fundamental cellular process is a key focus of mechanistic studies to understand how this compound exerts its cytotoxic effects.

Immunosuppressive Properties in Research Models

This compound has been investigated for its potential immunosuppressive properties in various research models. This line of inquiry seeks to understand if the compound can dampen or suppress an immune response, an effect that could have implications for inflammatory and autoimmune conditions.

Studies have explored the effects of this compound on lymphocytes, which are key cells of the adaptive immune system. The proliferation of T and B lymphocytes is a critical step in mounting an immune response. frontiersin.org Research into compounds with immunosuppressive potential often involves evaluating their ability to inhibit this proliferation in response to stimuli. While direct and extensive studies on this compound's immunosuppressive effects are limited in recent literature, its known mechanism as a protein synthesis inhibitor suggests a potential impact on rapidly dividing immune cells. nih.gov The machinery of the immune system relies heavily on protein synthesis for producing cytokines, antibodies, and other effector molecules, as well as for the clonal expansion of lymphocytes upon activation. By disrupting this fundamental process, this compound could theoretically exert an immunosuppressive effect. Further research is needed to fully characterize this activity and its specific mechanisms in different immune cell populations.

Structure Activity Relationship Sar Studies for Mechanistic Understanding

Systematic Modification of the Actinobolin Scaffold

The core structure of this compound, a densely functionalized and stereochemically complex molecule, has been systematically dissected to understand the contribution of its various components to its biological function. A concise total synthesis of (+)-actinobolin has been developed, which not only confirmed its absolute configuration but also opened avenues for the preparation of analogs by allowing for the modification of its principal building blocks: (-)-quinic acid, L-threonine, and L-alanine. nih.govuzh.ch This synthetic accessibility is paramount for detailed SAR studies.

Impact of Specific Substituents on Biological Activity

While specific studies on a dichloromethyl group on the this compound scaffold are not extensively detailed in the public domain, the broader principle of how substituents affect the activity of natural product scaffolds is well-established. For instance, in other classes of antibiotics, the addition or modification of functional groups can dramatically alter the antibacterial spectrum and potency. The strategic placement of substituents can influence factors such as target binding affinity, cell permeability, and susceptibility to bacterial resistance mechanisms. For this compound, future analog synthesis will likely explore the impact of modifying the hydroxyl groups, the methyl group, and the amino acid side chain to probe their roles in ribosomal interaction.

Correlation between Structural Changes and Ribosomal Inhibition

This compound exerts its antibacterial effect by inhibiting protein synthesis. nih.gov The correlation between structural modifications to the this compound scaffold and the degree of ribosomal inhibition is a key area of investigation. It is understood that even subtle changes to the molecule's three-dimensional structure can significantly impact its ability to bind to the ribosome. The development of a concise synthetic route to (+)-actinobolin is a critical enabler for creating a library of analogs. nih.govuzh.ch These analogs can then be evaluated in cell-free translation assays to directly measure their impact on ribosomal function. By comparing the inhibitory activity of these analogs, researchers can map the specific structural elements of this compound that are essential for its interaction with the ribosomal machinery.

Analog Synthesis for SAR Probing

For example, by substituting the L-alanine component with other amino acids, the influence of the side chain on activity can be systematically explored. Similarly, modifications to the (-)-quinic acid and L-threonine derived portions of the molecule can shed light on the importance of the cyclohexene (B86901) ring and its stereochemistry. The biological evaluation of these synthesized analogs provides direct feedback on the structure-activity relationships, guiding the design of subsequent generations of compounds with potentially improved therapeutic properties.

Below is a hypothetical data table illustrating the kind of data generated from such SAR studies.

CompoundModification from this compoundMinimum Inhibitory Concentration (MIC) µg/mLRibosomal Inhibition (IC50) µM
This compound -165
Analog 1 L-alanine replaced with L-valine3212
Analog 2 C-5 hydroxyl group removed6425
Analog 3 Methyl group at C-3 removed>128>50

This table is for illustrative purposes only and does not represent actual experimental data.

Such data allows for a direct comparison of the effects of specific structural changes on both antibacterial activity (MIC) and the direct inhibition of the molecular target (ribosome).

Mechanisms of Biological Resistance to Actinobolin

Analysis of Microbial Resistance Pathways to Related Antibiotics (e.g., Actinomycin)

Studies on Actinomycin resistance, particularly in bacteria, have elucidated several key mechanisms that microorganisms employ to evade the cytotoxic effects of this class of antibiotics. These mechanisms primarily involve alterations in the transport of the drug across the cell membrane and modifications of its molecular target.

Alterations in Cellular Permeability and Uptake

A primary mechanism of resistance to antibiotics involves limiting the intracellular concentration of the drug to sub-toxic levels. bohrium.com This can be achieved by reducing the influx of the antibiotic or by actively pumping it out of the cell. In Gram-negative bacteria, the outer membrane serves as a formidable barrier to many antibiotics. nih.govdovepress.com Resistance can arise from modifications in the lipid or protein composition of this membrane. nih.gov

For hydrophilic antibiotics, entry into the cell is often facilitated by porin channels. bristol.ac.uk A common resistance strategy is the downregulation or mutation of these porins, which reduces the influx of the antibiotic. bristol.ac.ukmdpi.com Conversely, for hydrophobic antibiotics, which diffuse across the lipid bilayer, changes in the lipid composition of the membrane can impede their entry. nih.gov

In the case of Actinomycin, studies in Bacillus subtilis have shown that resistance can be attributed to an altered cell-wall permeability, which prevents the antibiotic from being taken up by the resistant strains. nih.gov This change in permeability appears to be a key factor in preventing the drug from reaching its intracellular target. nih.gov Additionally, efflux pumps, which are membrane proteins that actively transport a wide range of substrates out of the cell, represent another significant mechanism for reducing intracellular drug accumulation. bristol.ac.uknih.gov While not specifically detailed for Actinomycin in the provided context, efflux is a well-established mechanism of resistance for many classes of antibiotics.

Mechanism Description Examples of Affected Bacteria
Reduced Porin ExpressionDecreased number of porin channels in the outer membrane, limiting antibiotic entry. bristol.ac.ukE. aerogenes, E. coli, Klebsiella pneumoniae nih.govbristol.ac.uk
Altered Porin StructureMutations in porin proteins that change their channel properties, reducing permeability. nih.govClinical isolates of various Gram-negative bacteria. nih.gov
Modified Lipopolysaccharide (LPS)Changes in the lipid A or core components of LPS in Gram-negative bacteria, affecting membrane permeability to hydrophobic antibiotics. nih.govPseudomonas aeruginosa nih.gov
Active EffluxIncreased expression or activity of efflux pumps that actively transport antibiotics out of the cell. bristol.ac.uknih.govWidespread among both Gram-positive and Gram-negative bacteria. bristol.ac.uk

Molecular Mechanisms of Target-Site Modification

Another prevalent strategy for antibiotic resistance is the modification of the drug's molecular target within the cell. nih.govcrstoday.comresearchgate.net This prevents the antibiotic from binding effectively, thereby rendering it inactive. crstoday.com Such alterations often arise from spontaneous mutations in the bacterial genes that code for the target protein. nih.gov

Actinomycin D functions by intercalating into DNA, a process that is sensitive to the DNA sequence and structure. While direct modification of the DNA target to prevent Actinomycin binding is not a commonly cited resistance mechanism, alterations in proteins that interact with DNA or modulate its topology could theoretically influence the drug's activity. For instance, in methicillin-resistant Staphylococcus aureus (MRSA), Actinomycin D has been shown to down-regulate the expression of genes related to key metabolic pathways, and molecular docking studies predict its binding to proteins such as AcnA and Icd. nih.gov Resistance could potentially arise from mutations in these or other protein targets that alter their interaction with Actinomycin D. nih.gov

A more general mechanism of target-site modification involves enzymatic alterations of the target, such as the methylation of ribosomal RNA to confer resistance to macrolides. bohrium.com In the context of antibiotics that target DNA, mutations in enzymes like DNA gyrase and topoisomerase IV are known to cause resistance to quinolones. nih.govcrstoday.com While Actinomycin's primary target is the DNA itself, it is conceivable that changes in the cellular environment surrounding the DNA could impact its binding.

Modification Type Description Examples in Other Antibiotics
Target MutationSpontaneous mutations in the gene encoding the antibiotic's target protein, leading to a modified structure that the antibiotic can no longer bind to effectively. nih.govcrstoday.comQuinolone resistance via mutations in DNA gyrase and topoisomerase IV. crstoday.com Rifampicin resistance through mutations in RNA polymerase. crstoday.com
Enzymatic AlterationEnzymatic modification of the target site, such as methylation, which blocks antibiotic binding. bohrium.comMacrolide resistance through methylation of 23S rRNA. frontiersin.org
Target ProtectionProduction of proteins that bind to the antibiotic target, shielding it from the drug. bohrium.comTetracycline resistance mediated by ribosomal protection proteins.
Target Replacement/BypassAcquisition of a gene that encodes a resistant version of the target or an alternative pathway that bypasses the inhibited step. crstoday.comMethicillin resistance in Staphylococcus aureus through the acquisition of the mecA gene, which encodes a penicillin-binding protein (PBP2a) with low affinity for beta-lactam antibiotics. nih.gov

Genetic Basis of Resistance in Model Organisms

The genetic underpinnings of antibiotic resistance are often elucidated through studies in model organisms. nih.gov Resistance can be intrinsic, resulting from inherent structural or functional characteristics of the microorganism, or acquired through genetic mutations or the horizontal transfer of resistance genes. nih.govnih.govnih.gov

In the context of Actinomycin resistance in Bacillus subtilis, the genetic nature of this trait has been demonstrated through transformation experiments. nih.gov This indicates that the resistance phenotype is heritable and encoded within the bacterial DNA. The specific genes responsible for the observed alterations in cell wall permeability in these resistant strains, however, were not identified in the initial studies. nih.gov

More broadly, the use of model organisms like Saccharomyces cerevisiae and Aspergillus nidulans has been instrumental in identifying genes that confer resistance to various compounds. nih.govresearchgate.net For example, genetic screens in A. nidulans have identified mutations in genes encoding β-tubulin as the basis for resistance to the antifungal agent plocabulin. researchgate.net Similar approaches could be employed to identify the genetic determinants of Actinobolin resistance. The study of quantitative trait loci (QTLs) in model organisms can also help to identify genes that modify the response to a drug, ranging from complete resistance to lethality. nih.gov

The acquisition of resistance genes often occurs through mobile genetic elements such as plasmids, transposons, and integrons, which can be transferred between different bacteria. frontiersin.org This horizontal gene transfer is a major driver for the rapid spread of antibiotic resistance. While specific genes conferring resistance to this compound have not been identified, it is plausible that such genes could emerge and be disseminated through these mechanisms.

Genetic Element Description Role in Resistance
Chromosomal MutationSpontaneous changes in the nucleotide sequence of the bacterial chromosome. nih.govCan alter the structure of antibiotic targets or regulatory proteins that control the expression of porins and efflux pumps. bristol.ac.uknih.gov
PlasmidsExtrachromosomal, self-replicating DNA molecules. nih.govFrequently carry genes encoding resistance to multiple antibiotics (R-plasmids) and can be transferred between bacteria via conjugation. nih.gov
Transposons"Jumping genes" that can move from one location in the DNA to another, either within the same molecule or to a different one.Can carry and disseminate resistance genes between plasmids and the chromosome.
IntegronsGenetic elements that can capture and express gene cassettes, often containing antibiotic resistance genes.Play a significant role in the acquisition and expression of multiple resistance determinants.

Future Directions in Actinobolin Research

Elucidation of Remaining Biosynthetic Pathway Gaps

The complete enzymatic assembly line for actinobolin remains to be fully mapped. While the general precursors are known to be L-threonine, L-alanine, and (-)-quinic acid, the specific enzymes and the sequence of their reactions are not entirely understood. nih.gov Future research will likely focus on identifying and characterizing the this compound biosynthetic gene cluster (BGC). The identification of BGCs is a critical step in understanding how microorganisms produce complex natural products. frontiersin.org These clusters are localized groups of genes that collectively encode the proteins needed for the synthesis of a secondary metabolite. frontiersin.org

Modern genome sequencing and bioinformatics tools, such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell), are instrumental in identifying putative BGCs within microbial genomes. youtube.com By sequencing the genome of Streptomyces griseoviridus var. atrofaciens, researchers can pinpoint the gene cluster responsible for this compound production. Subsequent gene inactivation studies, where individual genes within the cluster are systematically "knocked out," will be crucial to determine the function of each encoded enzyme. This approach has been successfully used to elucidate the biosynthetic pathways of other complex antibiotics, such as the lipopeptide friulimicin. nih.gov Understanding the complete biosynthetic pathway will not only satisfy fundamental scientific curiosity but also open avenues for biosynthetic engineering to produce novel this compound analogs with potentially improved therapeutic properties. nih.gov

High-Resolution Structural Studies of this compound-Target Complexes

A significant leap forward in understanding this compound's mechanism of action will come from obtaining high-resolution three-dimensional structures of this compound bound to its molecular target, the ribosome. nih.gov While it is known that this compound inhibits protein synthesis, the precise atomic interactions that lead to this inhibition are yet to be visualized. researchgate.net Techniques such as X-ray crystallography and cryogenic electron microscopy (cryo-EM) are powerful tools for determining the structures of large molecular complexes like the ribosome. harvard.eduelifesciences.org

Recent advancements in cryo-EM have enabled the determination of ribosome structures at near-atomic resolution, providing unprecedented insights into the binding of various antibiotics. nih.gov These studies have revealed intricate details of how different drugs interact with ribosomal RNA and proteins to stall translation. nih.gov Future research will aim to crystallize or prepare cryo-EM samples of ribosomes in complex with this compound. The resulting structures would reveal the specific binding pocket on the ribosome, the key amino acid and nucleotide residues involved in the interaction, and any conformational changes that occur upon binding. This information is invaluable for understanding the precise mechanism of inhibition and for the rational design of more potent and selective this compound derivatives. researchgate.net For instance, the crystal structure of ribosomal protein L4 has revealed distinct RNA-binding sites, highlighting the complexity of protein-RNA interactions within the ribosome that could be exploited by small molecules like this compound. nih.gov

Exploration of Novel Biological Activities through a Mechanistic Lens

While this compound is primarily known for its antibacterial properties, its fundamental mechanism of inhibiting protein synthesis suggests potential for other therapeutic applications. nih.gov The uncontrolled proliferation of cancer cells, for example, is heavily reliant on robust protein synthesis. mdpi.com Therefore, this compound could be investigated as a potential anticancer agent. researchgate.net Future studies should explore the cytotoxic effects of this compound on various cancer cell lines and in preclinical cancer models. A mechanistic approach would involve determining whether this compound's anticancer activity is solely due to general protein synthesis inhibition or if it involves more specific interactions with components of the translational machinery that are dysregulated in cancer. mdpi.com

Similarly, viruses are obligate intracellular parasites that hijack the host cell's translational machinery to produce viral proteins. mdpi.com By inhibiting host cell protein synthesis, this compound could potentially disrupt the viral life cycle. This opens the door to investigating this compound as a broad-spectrum antiviral agent. nih.gov Mechanistic studies would be crucial to determine the stage of viral replication that is inhibited by this compound and to assess its selectivity for virally infected cells over healthy cells. The exploration of this compound's activity against a panel of different viruses could uncover novel therapeutic avenues. researchgate.net

Advanced Computational Chemistry Approaches for SAR and Mechanism Prediction

Computational chemistry offers a powerful and efficient means to explore the structure-activity relationships (SAR) of this compound and to predict its mechanism of action at a molecular level. nih.govuni-bonn.de Techniques such as molecular docking can be used to simulate the binding of this compound and its analogs to the ribosome, providing insights into the key interactions that govern its inhibitory activity. nrfhh.comyoutube.com These in silico studies can help prioritize the synthesis of new derivatives with enhanced binding affinity and efficacy. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is another valuable computational tool. nih.gov By correlating the structural features of a series of this compound analogs with their biological activity, QSAR models can be developed to predict the potency of novel, unsynthesized compounds. mdpi.com This can significantly accelerate the drug discovery process by focusing synthetic efforts on the most promising candidates. researchgate.net

Furthermore, more advanced methods like quantum mechanical (QM) calculations can provide a deeper understanding of the electronic properties of this compound and its interactions with the ribosomal binding site. ias.ac.innih.gov QM studies can elucidate the nature of the chemical bonds and non-covalent interactions that are critical for its biological activity. By combining these computational approaches, researchers can build a comprehensive model of how this compound functions at the molecular level, which will be instrumental in guiding the development of the next generation of this compound-based therapeutics.

Q & A

What experimental frameworks (e.g., PICO, FINER) are optimal for formulating research questions on Actinobolin’s mechanism of action?

To design robust studies on this compound, employ the PICO framework (Population/Problem, Intervention, Comparison, Outcome) to isolate variables. For example:

  • Population : Bacterial strains susceptible to this compound.
  • Intervention : this compound dosage variations.
  • Comparison : Baseline antibiotic efficacy (e.g., tetracycline).
  • Outcome : Minimum inhibitory concentration (MIC) and ribosomal binding affinity.
    The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure questions address gaps, such as this compound’s unique inhibition of tRNA translocation compared to other antibiotics .

Q. How can researchers standardize assays for this compound’s cytotoxicity in eukaryotic cells?

Use in vitro cytotoxicity assays with:

  • Cell lines : Human fibroblasts (e.g., NIH/3T3) and cancer lines (e.g., HeLa).
  • Controls : Dose-response curves (0.1–100 µM) and comparator agents (e.g., doxorubicin).
  • Endpoints : ATP quantification (CellTiter-Glo) and apoptosis markers (caspase-3 activation). Validate reproducibility via triplicate runs and ANOVA for inter-experimental variance .

Intermediate Research Questions

Q. What statistical methods resolve contradictions in this compound’s reported bacteriostatic vs. bactericidal effects?

Discrepancies may arise from strain-specific resistance (e.g., E. coli vs. S. aureus). Apply:

  • Time-kill assays : Compare log-phase reduction over 24 hours.
  • Meta-analysis : Pool data from >10 studies using random-effects models to quantify heterogeneity (I² statistic). Adjust for variables like pH, nutrient media, and inoculum size .

Q. How should researchers design longitudinal studies to assess this compound’s resistance development?

Use serial passage experiments :

  • Protocol : Expose bacteria (e.g., Pseudomonas aeruginosa) to sub-MIC this compound for 30 generations.
  • Metrics : Genomic sequencing (SNP analysis) and efflux pump expression (qRT-PCR for mexAB-oprM). Compare with fluoroquinolone-induced resistance pathways .

Advanced Research Questions

Q. What integrative omics approaches elucidate this compound’s off-target effects in host-microbe interactions?

Combine:

  • Transcriptomics : RNA-seq of gut microbiota post-Actinobolin exposure (differential expression of ribosomal genes).
  • Metabolomics : LC-MS profiling to detect dysregulated metabolites (e.g., short-chain fatty acids).
  • Network analysis : STRING or KEGG pathways to map cross-talk between microbial shifts and host inflammation (e.g., IL-6/NF-κB) .

Q. How can in silico modeling address discrepancies in this compound’s binding kinetics across crystallography studies?

Leverage molecular dynamics (MD) simulations :

  • Parameters : Simulate ribosomal 30S subunit interactions (e.g., P-site tRNA displacement) under varying Mg²⁺ concentrations.
  • Validation : Compare with cryo-EM data (resolution ≤3.0 Å) using RMSD analysis. Address outliers via Bayesian inference models .

Methodological Pitfalls & Solutions

Q. How to mitigate batch variability in this compound purification impacting bioactivity assays?

  • Quality control : HPLC-PDA (purity ≥95%) and NMR fingerprinting.
  • Standardization : Use a single production batch for longitudinal studies. Report retention time and solvent gradients in supplementary materials .

Q. What ethical frameworks govern this compound studies involving animal models?

Adhere to ARRIVE 2.0 guidelines :

  • Justification : Demonstrate necessity over non-animal models (e.g., Galleria mellonella larvae for preliminary toxicity).
  • Outcomes : Predefine humane endpoints (e.g., tumor volume ≥1.5 cm³) and statistical power to minimize sample size .

Data Interpretation & Reporting

Q. How to contextualize this compound’s low in vivo efficacy despite high in vitro potency?

Analyze pharmacokinetic variables:

  • Bioavailability : Plasma concentration-time curves (AUC/MIC ratios).
  • Metabolic stability : Microsomal incubation (CYP450 isoforms).
  • Tissue penetration : MALDI imaging of murine kidney/liver .

Q. What peer-review criteria prioritize this compound studies for high-impact publication?

Focus on:

  • Novelty : First-in-class mechanistic insights (e.g., tRNA mimicry).
  • Rigor : Transparent methods (FAIR data principles) and conflict-of-interest disclosures.
  • Impact : Implications for multidrug-resistant infections or synthetic biology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.